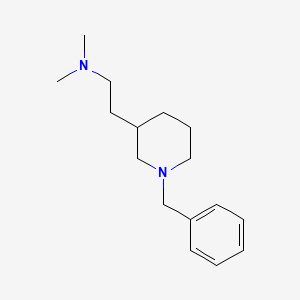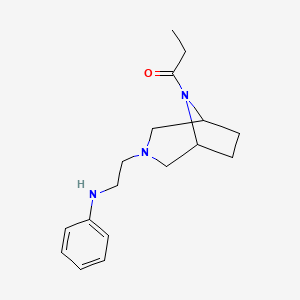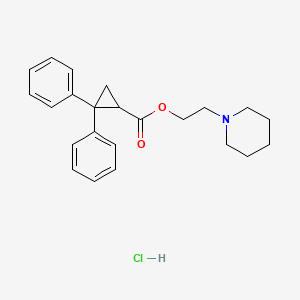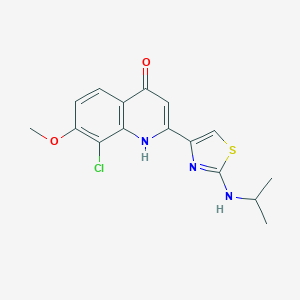
2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including potential therapeutic benefits for neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzylpiperidin-3-yl)pyridine
- 2-(1-Benzylpiperidin-3-yl)propanal
- Piperine
Uniqueness
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other piperidine derivatives, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-17(2)12-10-16-9-6-11-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3 |
Clave InChI |
IOAMZHOLUQIING-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CCCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)




![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)



